3-Fluorocyclobutane-1-thiol 3-Fluorocyclobutane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18065637
InChI: InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2
SMILES:
Molecular Formula: C4H7FS
Molecular Weight: 106.16 g/mol

3-Fluorocyclobutane-1-thiol

CAS No.:

Cat. No.: VC18065637

Molecular Formula: C4H7FS

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

3-Fluorocyclobutane-1-thiol -

Specification

Molecular Formula C4H7FS
Molecular Weight 106.16 g/mol
IUPAC Name 3-fluorocyclobutane-1-thiol
Standard InChI InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2
Standard InChI Key UZNCXEZARHZUCH-UHFFFAOYSA-N
Canonical SMILES C1C(CC1S)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Synthesis and Stereochemical Control

Nucleophilic Fluorination Strategies

The synthesis of 3-fluorocyclobutane-1-thiol derivatives often begins with cyclobutane precursors functionalized for subsequent fluorination. A representative pathway involves:

  • Cyclobutane Ring Formation: [2+2] photocycloaddition or ring-closing metathesis yields cyclobutane intermediates.

  • Functional Group Installation: Introduction of leaving groups (e.g., mesylates) at the 3-position.

  • Nucleophilic Fluorination: Treatment with KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO) .

Diastereoselective Synthesis

Critical to pharmacological applications is the ability to isolate pure diastereomers. Recent protocols employ:

  • Chiral Auxiliaries: Temporarily installed directing groups that bias ring conformation during fluorination.

  • Kinetic Resolution: Selective crystallization of diastereomeric salts using chiral amines .

Table 1: Representative Synthesis Conditions for Fluorocyclobutane Thiols

Starting MaterialFluorination AgentSolventTemperatureYield (%)Diastereomeric Ratio (cis:trans)
Cyclobutyl mesylateKF/18-crown-6DMF80°C721:1.3
Cyclobutyl tosylateTBAFTHF25°C851:2.1

Data adapted from fluorocyclobutane carboxylic acid syntheses .

Physicochemical Properties

Acid-Base Behavior

The thiol group’s acidity is modulated by the electron-withdrawing fluorine atom. For cis-3-fluorocyclobutane-1-thiol:

  • pKa: Estimated at ~9.2 (vs. ~10.4 for non-fluorinated analogs) due to enhanced stabilization of the thiolate anion .

  • Log P: Experimental values range from 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Table 2: Comparative Physicochemical Properties of Fluorocyclobutane Derivatives

CompoundpKaLog PWater Solubility (mg/mL)
cis-3-Fluorocyclobutane-1-thiol9.21.912.4
trans-3-Fluorocyclobutane-1-thiol9.52.38.7
Cyclobutane-1-thiol10.41.518.9

Data extrapolated from related fluorocyclobutane carboxylic acids and amines .

Applications in Drug Discovery

Bioisosteric Replacement

The compound’s rigid structure serves as a bioisostere for:

  • Thiophene rings: Mimicking aromatic π-stacking while reducing metabolic oxidation .

  • Cyclopropyl groups: Enhancing metabolic stability without sacrificing conformational constraint .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator